molecular formula C14H19NO4 B1271403 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid CAS No. 669713-57-9

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid

Cat. No. B1271403
M. Wt: 265.3 g/mol
InChI Key: ITWQZQYNZFDETR-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is a compound that falls within the category of tert-butoxycarbonyl (Boc) protected amino acids. These compounds are widely used in peptide synthesis due to their ability to protect the amino group during the coupling of amino acid residues, which is a critical step in the formation of peptide chains. The Boc group is particularly useful because it can be removed under mildly acidic conditions without affecting other sensitive functional groups in the molecule .

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group into an amino acid or related compound. For example, an improved synthesis of a Boc-protected cyclohexanecarboxylic acid derivative was achieved from 3-aminobenzoic acid using milder and more selective conditions . Similarly, the synthesis of Boc-protected aminomethylphenoxyacetic acid was reported with an 82% yield, demonstrating the efficiency of the synthetic approach . The synthesis of Boc-protected imidazolidine derivatives from L-alanine also highlights the versatility of Boc-protected compounds in the synthesis of chiral auxiliaries and building blocks for peptide synthesis .

Molecular Structure Analysis

The molecular structure of Boc-protected compounds is characterized by the presence of the Boc group, which consists of a tert-butyl group attached to a carbamate moiety. This group is linked to the nitrogen atom of the amino acid or related compound, providing steric bulk and protecting the amino group. Crystallographic studies of related Boc-protected compounds, such as tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, have revealed details about their solid-state structure, including intermolecular interactions and crystal packing .

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the coupling of the amino acid to another residue. For example, the Boc-protected aminomethylphenoxyacetic acid handle was shown to be stable under acidic conditions, making it suitable for solid-phase peptide synthesis . The versatility of Boc-protected compounds is further demonstrated by their use in the synthesis of chiral auxiliaries and dipeptides, where they can be deprotonated and alkylated with high selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group. These compounds are generally stable under a variety of conditions, but the Boc group can be removed under acidic conditions without racemization of the amino acid, which is crucial for maintaining the stereochemical integrity of peptides . The thermal stability of these compounds can be assessed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their behavior under different temperature conditions .

Scientific Research Applications

Peptide Synthesis and Modification

  • 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is used in peptide synthesis. The compound has been utilized to mimic a tripeptide β-strand, forming β-sheetlike hydrogen-bonded dimers, and can be incorporated into peptides using standard solid- and solution-phase peptide synthesis techniques (Nowick et al., 2000).

Synthesis of Functionalized Amino Acid Derivatives

  • The compound aids in the synthesis of functionalized amino acid derivatives. These derivatives have shown potential in designing new anticancer agents, highlighting the compound's role in medicinal chemistry (Kumar et al., 2009).

Solid-Phase Synthesis Applications

  • It serves as a handle in solid-phase synthesis of peptide alpha-carboxamides. This application demonstrates its utility in creating stable linkages for peptide synthesis (Gaehde & Matsueda, 2009).

Catalysis and Chemical Synthesis

  • The compound has been used in catalytic processes like N-tert-butoxycarbonylation of amines, showcasing its relevance in facilitating chemical transformations (Heydari et al., 2007).

Polymer Synthesis

  • It is instrumental in the synthesis of polymers containing carbazole and amino acid moieties, suggesting its importance in advanced materials science (Jiang et al., 2009).

Chiral Synthesis and Resolution

  • The compound is used in the synthesis of chiral amino acid derivatives, aiding in the enantioselective synthesis of neuroexcitants and other bioactive molecules (Pajouhesh & Curry, 1998).

Safety And Hazards

Handling Boc-protected amino acids requires caution. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always use appropriate personal protective equipment when handling these chemicals .

properties

IUPAC Name

3,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-8-6-9(2)11(10(7-8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWQZQYNZFDETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373775
Record name 2-[(tert-Butoxycarbonyl)amino]-3,5-dimethylbenzoic acid
Source EPA DSSTox
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Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid

CAS RN

669713-57-9
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,5-dimethylbenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(tert-Butoxycarbonyl)amino]-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 669713-57-9
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